molecular formula C20H26N2O4S2 B6573790 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946241-94-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6573790
CAS No.: 946241-94-7
M. Wt: 422.6 g/mol
InChI Key: OMVUDYVSJBHRFC-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with an ethanesulfonyl group at position 1 and a 2,4,5-trimethylbenzenesulfonamide moiety at position 5. This compound’s structure combines sulfonamide pharmacophores with a partially saturated heterocyclic system, a design often employed in medicinal chemistry to modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-13-18(8-9-19(17)22)21-28(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVUDYVSJBHRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step procedures starting from simple precursors. The preparation usually starts with the synthesis of the tetrahydroquinoline derivative through catalytic hydrogenation of quinoline. The ethanesulfonyl group is then introduced via a sulfonation reaction using ethanesulfonyl chloride under basic conditions. The final step involves coupling the resulting intermediate with 2,4,5-trimethylbenzene-1-sulfonyl chloride under suitable conditions to yield the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic steps but optimized for larger batch sizes. Efficient catalysts, solvents, and reaction conditions are employed to maximize yield and minimize waste. Automation and continuous flow chemistry techniques are sometimes used to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions including:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline under controlled conditions.

  • Reduction: Reduction of the sulfonyl groups can lead to corresponding sulfides or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions using nucleophiles like amines, alcohols, or thiols.

Major Products: These reactions lead to the formation of products such as quinoline derivatives, sulfides, amines, and substituted sulfonamides depending on the conditions and reagents used.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide has significant applications across various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst or reagent in organic reactions.

  • Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.

  • Industry: Utilized in the production of specialty chemicals and materials, and as an additive in certain formulations to enhance properties like stability and solubility.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or cellular structures. The sulfonyl groups play a crucial role in forming strong hydrogen bonds and electrostatic interactions with target sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and desired effect.

Comparison with Similar Compounds

Comparison with (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d)

Structural Differences :

  • THQ Core Substitutions : Compound 14d replaces the ethanesulfonyl group with a butyryl moiety at position 1 and introduces a naphthalen-2-ylmethyl group at position 6, contrasting with the 2,4,5-trimethylbenzenesulfonamide in the target compound .
  • Sulfamide vs.

Functional Implications :

  • The naphthalene substituent in 14d likely enhances lipophilicity and π-π stacking interactions compared to the methylated benzene ring in the target compound.
  • The butyryl group (ester) may confer metabolic instability relative to the ethanesulfonyl group (sulfonate ester), which is more resistant to hydrolysis .

Comparison with (4-benzylpiperazin-1-yl)[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanone

Structural Differences :

  • Methanone-Piperazine Hybrid: This compound replaces the sulfonamide group with a methanone-linked 4-benzylpiperazine moiety, introducing a basic nitrogen center and a flexible benzyl group .
  • Ethanesulfonyl Retention : Both compounds retain the ethanesulfonyl group at position 1 of the THQ core.

Functional Implications :

  • The methanone linker may reduce conformational rigidity compared to the sulfonamide group, affecting target binding specificity .

Research Findings and Hypothetical Data Table

While explicit pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons permit hypotheses about its properties:

Property Target Compound Compound 14d Methanone-Piperazine Analog
Key Substituents Ethanesulfonyl, 2,4,5-trimethylbenzenesulfonamide Butyryl, naphthalen-2-ylmethyl, sulfamide Ethanesulfonyl, 4-benzylpiperazine-methanone
Molecular Weight ~435 g/mol (estimated) ~535 g/mol (reported) ~495 g/mol (estimated)
Hydrogen-Bond Acceptors 5 (sulfonamide O, THQ N) 4 (sulfamide O, THQ N) 5 (methanone O, piperazine N)
Lipophilicity (LogP) Moderate (methyl groups vs. sulfonate) High (naphthalene, butyryl) Moderate-low (piperazine hydrophilicity)

Hypothetical Binding Affinity :

  • The target compound’s dual sulfonamide groups may favor interactions with polar residues in enzyme active sites (e.g., kinases or proteases), whereas 14d’s naphthalene group could target hydrophobic pockets (e.g., opioid receptors) .

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